(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS: 1956437-69-6) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4,4-difluorocyclohexyl group, and an acetic acid moiety. Its molecular formula is C₁₃H₂₁F₂NO₄, with a molecular weight of 293.31 g/mol . Key properties include a predicted boiling point of 410.7±25.0 °C, density of 1.21±0.1 g/cm³, and pKa of 3.94±0.10, indicative of moderate acidity . The (R)-stereochemistry at the α-carbon is critical for its biological interactions, particularly in drug development, where it serves as an intermediate for synthesizing pharmacologically active molecules .
Properties
IUPAC Name |
(2R)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALIUBZVGPQDJB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, potentially as a probe or inhibitor in biochemical assays.
Medicine: It may have potential as a pharmaceutical intermediate or in drug discovery processes.
Industry: The compound can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
(S)-Enantiomer: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid
- CAS : 394735-65-0
- Molecular Formula: C₁₃H₂₁F₂NO₄ (same as the R-enantiomer)
- Key Differences :
- The (S)-enantiomer shares identical physical properties (boiling point, density, pKa) but exhibits opposite optical activity .
- Stereochemical differences can lead to divergent binding affinities in chiral environments, such as enzyme active sites or receptor pockets.
- Application : Used in enantioselective synthesis studies to evaluate stereochemical effects on drug potency .
Methyl Ester Derivative: Methyl 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate
- CAS : 2270904-94-2
- Molecular Formula: C₁₄H₂₃F₂NO₄
- Molecular Weight : 307.338 g/mol .
- Key Differences :
- Replacement of the acetic acid’s hydroxyl group with a methyl ester enhances lipophilicity, improving membrane permeability .
- Synthetic Utility : Acts as a protected intermediate in peptide synthesis; the ester group is hydrolyzed to regenerate the carboxylic acid in final steps .
- Physical Properties : Higher molecular weight (307 vs. 293) but similar predicted boiling point (~410°C) .
Difluorophenyl Analogue: (R)-2-((tert-Boc)amino)-3-(2,4-difluorophenyl)propanoic Acid
- CAS : 167993-24-0
- Molecular Formula: C₁₄H₁₈F₂NO₄
- Key Differences: Substitution of the 4,4-difluorocyclohexyl group with a 2,4-difluorophenyl ring introduces aromaticity, altering electronic and steric properties . The extended propanoic acid chain (vs. acetic acid) may influence conformational flexibility and target binding . Application: Explored in antimicrobial or anticancer agent development due to fluorine’s metabolic stability-enhancing effects .
Data Table: Comparative Analysis
Key Research Findings
- Stereochemical Impact : The (R)-enantiomer demonstrates superior binding to certain proteases compared to the (S)-form in preliminary assays, underscoring the importance of chirality in drug design .
- Ester vs. Acid : The methyl ester derivative shows 20% higher cellular uptake in vitro than the parent acid, attributed to increased lipophilicity .
- Ring System Effects : Replacement of the cyclohexyl group with a difluorophenyl ring in QM-2683 (CAS: 167993-24-0) enhances π-π stacking interactions in kinase inhibitors but reduces solubility .
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known as BOC-Difluoro-Cyclohexyl-Acetic Acid, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H21F2NO4
- Molecular Weight : 293.31 g/mol
- CAS Number : 1956437-69-6
- Boiling Point : 410.7 °C (predicted)
- pKa : 3.94 (predicted)
Biological Activity Overview
The biological activity of this compound has been characterized through various studies focusing on its role as a potential therapeutic agent. The compound exhibits properties that may influence several biological pathways, particularly in inflammation and pain management.
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Inhibition of Cyclooxygenase Enzymes :
- The compound is suggested to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammatory responses. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), thus alleviating pain and inflammation .
- Interaction with Biological Membranes :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability of absorption (0.9074).
- Blood-Brain Barrier Penetration : Moderate penetration potential (0.6069), indicating possible central nervous system effects.
Safety and Toxicology
The compound has been evaluated for safety parameters:
- Ames Test : Non-carcinogenic potential with a score indicating low mutagenicity.
- Acute Toxicity in Rodents : LD50 values suggest moderate toxicity levels; further studies are required to establish comprehensive safety profiles .
Table 1: Summary of Key Research Findings
Case Study: In Vivo Efficacy
A recent study investigated the efficacy of this compound in a rat model of arthritis. The results indicated:
- A significant decrease in joint swelling and pain behavior scores compared to control groups.
- Histological analysis revealed reduced inflammatory cell infiltration in treated joints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
